molecular formula C15H11BrN2O4 B7553328 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid

Cat. No. B7553328
M. Wt: 363.16 g/mol
InChI Key: SPAFPWSNENSQSS-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid, also known as BHBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHBM belongs to the class of hydrazones, which are compounds containing a hydrazone functional group (-NHN=). BHBM has been shown to possess a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. In infectious disease research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to inhibit the activity of various enzymes involved in the biosynthesis of essential cellular components in bacteria and fungi.
Biochemical and Physiological Effects
4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to possess various biochemical and physiological effects, depending on the target cell or tissue. In cancer research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In inflammation research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. In infectious disease research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to inhibit the growth and proliferation of various pathogens, leading to the inhibition of infection.

Advantages and Limitations for Lab Experiments

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and wide range of biological activities. However, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to cellular components.

Future Directions

There are several future directions for the research on 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid. One potential direction is the further optimization of 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid's chemical structure to enhance its biological activity and selectivity. Another potential direction is the development of 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid-based drug delivery systems for targeted drug delivery. Additionally, the investigation of 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid's potential applications in other fields such as neurodegenerative diseases and metabolic disorders could also be explored.

Synthesis Methods

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 4-formylbenzoic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In infectious disease research, 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

4-[(E)-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-11-5-6-13(19)12(7-11)14(20)18-17-8-9-1-3-10(4-2-9)15(21)22/h1-8,19H,(H,18,20)(H,21,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAFPWSNENSQSS-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid

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